molecular formula C18H18N2O5 B2901323 3,5-dimethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide CAS No. 922129-50-8

3,5-dimethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide

Cat. No. B2901323
CAS RN: 922129-50-8
M. Wt: 342.351
InChI Key: YHZMNQWCJGIDDW-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide, also known as DOB, is a synthetic psychedelic drug that belongs to the amphetamine family. It was first synthesized in the 1960s by Alexander Shulgin, a renowned American pharmacologist and chemist. DOB is a potent hallucinogenic agent that produces intense visual and auditory hallucinations, altered perception of time, and profound changes in mood and thought processes. Despite its psychoactive properties, DOB has been widely used in scientific research to study the mechanism of action of psychedelic drugs and their potential therapeutic applications.

Mechanism of Action

Target of Action

The primary targets of the compound 3,5-dimethoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide are currently unknown. This compound is structurally related to extended flavonoids , which are known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels.

Mode of Action

Based on its structural similarity to extended flavonoids , it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions could potentially alter the conformation or activity of the target, leading to changes in cellular processes.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Extended flavonoids , to which this compound is structurally related, are known to affect a variety of biochemical pathways, including signal transduction pathways, metabolic pathways, and gene expression

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Based on its structural similarity to extended flavonoids , it may have a variety of potential effects, including anti-inflammatory, antioxidant, and anticancer activities.

Advantages and Limitations for Lab Experiments

3,5-dimethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide has several advantages for lab experiments. It is a potent and selective psychedelic drug that produces consistent and reproducible effects. It has been extensively studied and its mechanism of action is well understood. However, this compound also has several limitations. It is a controlled substance and requires specialized equipment and expertise for its synthesis and handling. It also has potential side effects and safety concerns.

Future Directions

There are several future directions for research on 3,5-dimethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide and other psychedelic drugs. One area of interest is the potential therapeutic applications of these drugs. Studies have shown that psychedelic drugs may be effective in treating depression, anxiety, and addiction. Another area of interest is the development of new psychedelic drugs with improved safety and efficacy profiles. Finally, research is needed to better understand the long-term effects of psychedelic drug use and their potential risks and benefits.

Synthesis Methods

The synthesis of 3,5-dimethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide involves the condensation of 2,5-dimethoxybenzaldehyde with 2-amino-2-(2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetic acid, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained by acylating the amine group with benzoyl chloride. The synthesis of this compound is a complex and time-consuming process that requires specialized equipment and expertise.

Scientific Research Applications

3,5-dimethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide has been used extensively in scientific research to study the mechanism of action of psychedelic drugs and their potential therapeutic applications. It has been shown to activate serotonin receptors in the brain, leading to the release of neurotransmitters such as dopamine and norepinephrine. This mechanism of action is similar to other psychedelic drugs such as LSD and psilocybin.

properties

IUPAC Name

3,5-dimethoxy-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-23-13-7-11(8-14(10-13)24-2)17(21)20-12-3-4-16-15(9-12)18(22)19-5-6-25-16/h3-4,7-10H,5-6H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZMNQWCJGIDDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCCNC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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